1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol
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Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound featuring a benzimidazole ring attached to a hexane chain with six hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Hexane Chain: The hexane chain with hydroxyl groups can be introduced through a multi-step process involving the protection and deprotection of hydroxyl groups, followed by coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to specific sites on enzymes, inhibiting their activity and affecting cellular pathways . The hydroxyl groups may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5-pentanol: Similar structure but with one less hydroxyl group.
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaamine: Similar structure but with amine groups instead of hydroxyl groups.
Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is unique due to its combination of a benzimidazole ring and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
51030-48-9 |
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Molecular Formula |
C13H18N2O6 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C13H18N2O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-21H,5H2,(H,14,15) |
InChI Key |
CYKWATZSCQBYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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